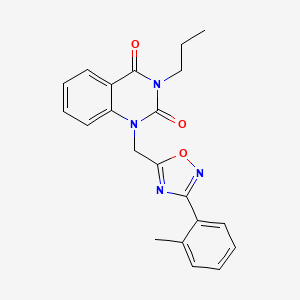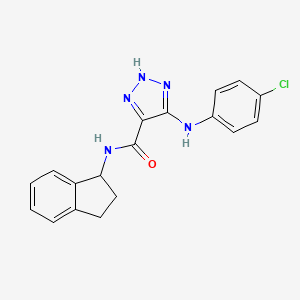![molecular formula C18H15F2N3O3 B14102690 N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14102690.png)
N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluoromethoxy group, a hydroxy-methylphenyl group, and a pyrazole carboxamide core. These structural features contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole ring is often synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents.
Attachment of the Hydroxy-Methylphenyl Group: This step involves the coupling of the hydroxy-methylphenyl group to the pyrazole core, typically through a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(methoxy)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
N-[4-(trifluoromethoxy)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide: Contains a trifluoromethoxy group, which may alter its chemical properties and reactivity.
Uniqueness
N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the difluoromethoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C18H15F2N3O3 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
N-[4-(difluoromethoxy)phenyl]-3-(2-hydroxy-4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15F2N3O3/c1-10-2-7-13(16(24)8-10)14-9-15(23-22-14)17(25)21-11-3-5-12(6-4-11)26-18(19)20/h2-9,18,24H,1H3,(H,21,25)(H,22,23) |
Clave InChI |
KNRZCWUZPLOPRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14102608.png)
![5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14102627.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102635.png)
![(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-3,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide](/img/structure/B14102642.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14102644.png)
![8-Hydrazinyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14102648.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/structure/B14102656.png)
![N,3-dimethyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14102663.png)
![2-(3,4-dimethoxyphenyl)-5-(2-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14102668.png)

![disodium;2-[[(4R)-4-[(3R,5R,8R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14102682.png)

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14102691.png)
![4-[(4-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14102698.png)
